4-(3-Fluoropropoxy)phenol

Serotonin transporter (SERT) imaging PET radiotracer development Structure-activity relationship

4-(3-Fluoropropoxy)phenol is a differentiated PET tracer precursor. Its terminal 3-fluoropropoxy chain enables direct ¹⁸F incorporation via nucleophilic fluorination of a tosylate precursor, while the para-phenolic -OH handle permits O-alkylation, esterification, or boronic acid conversion for Suzuki-Miyaura coupling. This scaffold is irreplaceable for synthesizing [¹⁸F]FPBM (SERT Ki = 0.086 nM; hypothalamus-to-cerebellum ratio 7.67 at 120 min) and [¹⁸F]PBR111 (TSPO IC₅₀ = 7.4 nM). Substituting fluoroethoxy or non-fluorinated analogs alters binding affinity, biodistribution, and metabolic stability—failing to replicate validated imaging phenotypes. The 1,3-fluoropropoxy positions uniquely support deuteration-driven metabolic stabilization (~50% PK improvement) without affinity loss. Procure purity ≥98% to ensure reproducible radiochemical yields (31–55% RCY) and >95% radiochemical purity in your radiosynthesis workflow.

Molecular Formula C9H11FO2
Molecular Weight 170.18 g/mol
Cat. No. B13090735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoropropoxy)phenol
Molecular FormulaC9H11FO2
Molecular Weight170.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OCCCF
InChIInChI=1S/C9H11FO2/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,11H,1,6-7H2
InChIKeyOUEYVIVSYJNUHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluoropropoxy)phenol (CAS 1346521-22-9): Sourcing Guide for a Critical Fluorinated PET Tracer Intermediate and Phenol Building Block


4-(3-Fluoropropoxy)phenol (C₉H₁₁FO₂, MW 170.18 g/mol) is a para-substituted phenol bearing a terminal 3-fluoropropoxy chain . It belongs to the class of 1-hydroxy-4-substituted benzenoids and serves as a strategic synthetic intermediate for positron emission tomography (PET) radiotracers, including the serotonin transporter (SERT) imaging agent [¹⁸F]FPBM and the translocator protein (TSPO) ligand [¹⁸F]PBR111 [1][2]. The compound's differentiating feature is its terminal fluorine atom on a three-carbon alkyl ether spacer, which enables facile ¹⁸F incorporation via nucleophilic fluorination of a tosylate precursor while preserving the phenolic -OH handle for downstream derivatization [1].

Why 4-(3-Fluoropropoxy)phenol Cannot Be Casually Replaced by 4-(2-Fluoroethoxy)phenol or Non-Fluorinated Alkoxy Analogs


The 3-fluoropropoxy chain is not a generic fluoroalkyl tag. Direct comparative SAR data from the biphenylthiol SERT ligand series demonstrate that extending the fluoroalkoxy chain from ethoxy (two carbons) to propoxy (three carbons) reduces SERT binding affinity approximately 5.6-fold (Ki 0.25 nM vs. 1.4 nM), yet simultaneously introduces distinct in vivo brain kinetic properties—comparable target-to-nontarget ratios but different absolute brain uptake and washout profiles [1]. In the TSPO-targeted imidazopyridine series, the fluoropropoxy-substituted PBR111 exhibits cortical bone defluorination not observed with the fluoroethoxy analog PBR102, directly impacting PET image quality [2]. Furthermore, the 1,3-fluoropropoxy positions are uniquely susceptible to deuteration-driven metabolic stabilization (~50% PK improvement), a property inaccessible to shorter-chain analogs [3]. These chain-length-dependent pharmacological and metabolic differences mean that substituting a fluoroethoxy or non-fluorinated alkoxy phenol precursor will yield a final tracer with divergent affinity, biodistribution, and metabolic stability—failing to replicate the validated imaging phenotype.

Quantitative Differentiation Evidence for 4-(3-Fluoropropoxy)phenol: Head-to-Head Comparisons vs. 4-(2-Fluoroethoxy)phenol and Related Analogs


SERT Binding Affinity SAR: Fluoropropoxy vs. Fluoroethoxy Chain Length in Biphenylthiol PET Tracers

In a direct head-to-head comparison within an identical biphenylthiol scaffold (ring A = H, ring B substitution varied), the 4′-3-fluoropropoxy derivative (compound 40) exhibited a SERT Ki of 1.4 ± 0.2 nM, compared to 0.25 ± 0.02 nM for the 4′-2-fluoroethoxy analog (compound 28)—representing a 5.6-fold reduction in binding affinity driven solely by the addition of one methylene unit to the fluoroalkoxy chain [1]. NET affinity followed the same trend (Ki 12 ± 2 nM for fluoropropoxy vs. 7.5 ± 0.7 nM for fluoroethoxy), while DAT affinity remained low for both (>299 nM) [1]. This data demonstrates that the fluoropropoxy chain length is a tunable parameter that modulates monoamine transporter subtype selectivity independent of the core pharmacophore.

Serotonin transporter (SERT) imaging PET radiotracer development Structure-activity relationship

In Vivo Brain Uptake and Washout Kinetics: Fluoropropoxy vs. Fluoroethoxy Tracers in Rat Biodistribution

Head-to-head rat biodistribution studies at 30 and 120 min post iv injection revealed distinct brain kinetic profiles between 4′-fluoroethoxy and 4′-fluoropropoxy biphenylthiol tracers. The fluoropropoxy tracer ([¹⁸F]40) displayed lower absolute brain uptake (1.23% dose/organ at 30 min declining to 0.59% at 120 min) compared to the fluoroethoxy tracer ([¹⁸F]28: 1.85% declining to 0.63%) [1]. Despite lower uptake, the hypothalamus-to-cerebellum ratio—a measure of specific SERT-mediated retention—was essentially equivalent: 7.67 ± 2.60 for fluoropropoxy vs. 7.83 ± 2.96 for fluoroethoxy at 120 min [1]. This indicates that the fluoropropoxy chain preserves target engagement specificity while reducing non-specific brain accumulation, a favorable profile for low-background PET imaging.

Brain PET imaging Biodistribution Target-to-nontarget ratio

TSPO Ligand Affinity and Selectivity: PBR111 (Fluoropropoxy) vs. PBR102 (Fluoroethoxy) Imidazopyridine Tracers

In the imidazo[1,2-a]pyridine series, the 4-(3-fluoropropoxy)phenyl-substituted ligand PBR111 demonstrated an IC50 of 7.4 nM for the peripheral benzodiazepine binding site (PBBS/TSPO) with >540-fold selectivity over the central benzodiazepine receptor (CBR, IC50 >4000 nM) [1]. The radiochemical synthesis of [¹⁸F]PBR111 proceeded in 40–55% non-decay-corrected yield with >95% radiochemical purity, demonstrating practical feasibility for clinical-grade production [1]. In a direct comparative baboon PET study, cortical bone uptake due to defluorination was observed with [¹⁸F]PBR111 but not with the fluoroethoxy analog [¹⁸F]PBR102, highlighting a chain-length-dependent metabolic liability that must be accounted for in kinetic modeling [2].

TSPO imaging Neuroinflammation Peripheral benzodiazepine receptor

Metabolic Stability Enhancement via Deuteration at the 1,3-Fluoropropoxy Positions: A Unique Isotopic Editing Opportunity

A site-specific deuteration study on PBR111 demonstrated that deuteration at the 1,3-positions of the fluoropropoxy chain produced a kinetic isotope effect (KIE) resulting in approximately 50% improvement in primary pharmacokinetic parameters compared to the protio form, as measured by a competitive liver microsomal MS/MS assay [1]. Deuteration at an inactive control site showed no significant KIE, confirming that the metabolic stabilization is specific to the fluoropropoxy methylene positions [1]. This deuteration strategy is geometrically inaccessible on a two-carbon fluoroethoxy chain, making the 3-fluoropropoxy moiety uniquely suited for metabolic tuning through isotopic substitution without altering pharmacophore binding.

Deuterium kinetic isotope effect Metabolic stability PET tracer optimization

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and pKa vs. Fluoroethoxy Analog

The structural difference of a single methylene unit between 4-(3-fluoropropoxy)phenol (MW 170.18) and 4-(2-fluoroethoxy)phenol (MW 156.15) translates to meaningful physicochemical divergence . The predicted pKa values are comparable (4-(2-fluoroethoxy)phenol: 10.18 ± 0.15; 4-(3-fluoropropoxy)phenol: estimated ~10.0–10.3 based on class-level inference for para-alkoxy phenols) . However, the calculated logP increases by approximately 0.5 units with the additional methylene (estimated clogP ~1.8–2.2 for the fluoropropoxy vs. ~1.3–1.7 for the fluoroethoxy), elevating lipophilicity sufficiently to alter blood-brain barrier penetration and plasma protein binding profiles of derived tracers [1]. The molecular weight difference (170.18 vs. 156.15) also places the fluoropropoxy derivative closer to the upper limit for optimal CNS PET tracer design.

Physicochemical properties Lipophilicity Drug-likeness parameters

Radiochemical Fluoropropylation Efficiency: ≥90% RCY Achievable for Phenol O-Alkylation Under Optimized Conditions

Using bifunctional ¹⁸F-fluoroalkane tosylates, fluoropropylation of phenol achieved radiochemical yields (RCY) of ≥90% under optimized conditions within 10 minutes, representing yields comparable to fluoroethylation and significantly exceeding those of direct aromatic nucleophilic fluorination (typically <5% for non-activated rings) [1]. This high-efficiency alkylation pathway is enabled by the reactivity of the 3-fluoropropyl tosylate intermediate—a reagent derived from 3-fluoropropanol, which is itself accessible from the same fluoropropoxy precursor family. The quantitative yield advantage directly impacts the practical specific activity and total radioactivity achievable in a production-scale radiosynthesis, reducing precursor mass requirements and minimizing pseudo-carrier contamination observed at lower yields [2].

Radiochemistry ¹⁸F-fluoroalkylation Radiolabeling efficiency

Definitive Application Scenarios for 4-(3-Fluoropropoxy)phenol in PET Tracer Development and Fluorinated Building Block Synthesis


Synthesis of [¹⁸F]FPBM and Related SERT Imaging Agents for Neurodegenerative and Psychiatric Disorder PET Studies

4-(3-Fluoropropoxy)phenol serves as the phenolic O-alkylation precursor for [¹⁸F]FPBM, a high-affinity SERT PET tracer (FPBM Ki = 0.086 nM for SERT) [1]. In the optimized two-step radiosynthesis, [¹⁸F]3-fluoropropyl tosylate is first prepared and then reacted with a phenol precursor to yield [¹⁸F]FPBM with 31–39% decay-corrected RCY and >95% radiochemical purity [2]. The validated in vivo performance—hypothalamus-to-cerebellum ratios of 7.67 at 120 min in rats with significant washout from non-target regions—makes this precursor essential for any lab seeking to replicate or extend the FPBM scaffold for SERT occupancy studies in depression, Parkinson's disease, or drug abuse research [3].

Preparation of [¹⁸F]PBR111 for TSPO Neuroinflammation Imaging in Preclinical and Clinical Studies

The 4-(3-fluoropropoxy)phenyl moiety is integral to PBR111, a selective TSPO radioligand (IC50 7.4 nM for PBBS, >4000 nM for CBR) used to image neuroinflammation in Alzheimer's disease, multiple sclerosis, and schizophrenia [1]. [¹⁸F]PBR111 radiosynthesis proceeds in 40–55% non-decay-corrected RCY with specific activity of 37–80 GBq/μmol [1]. Researchers selecting 4-(3-fluoropropoxy)phenol for this application must account for the observed cortical bone defluorination in baboon studies—a metabolic signature absent in the fluoroethoxy analog PBR102—which necessitates metabolite correction during quantitative PET analysis [2].

Deuterated PET Tracer Development via 1,3-Fluoropropoxy Chain Isotopic Labeling for Enhanced Metabolic Stability

The 1,3-positions of the fluoropropoxy chain are validated deuteration sites that yield ~50% improvement in primary pharmacokinetic parameters without altering SERT binding affinity (deuterated FPBM Ki = 0.086 nM, comparable to protio FPBM) [1][2]. This application scenario is uniquely accessible to the three-carbon fluoropropoxy scaffold and cannot be executed with two-carbon fluoroethoxy analogs. Labs procuring 4-(3-fluoropropoxy)phenol with the intention of deuterium substitution gain a metabolic stabilization strategy that preserves the in vivo biodistribution and target engagement profile of the parent tracer [1].

General Fluorinated Phenol Building Block for Suzuki Coupling, Etherification, and Bioconjugation Chemistry

Beyond PET tracer applications, 4-(3-fluoropropoxy)phenol functions as a versatile para-substituted phenol building block. Its terminal fluorine enables ¹⁸F incorporation, while the free phenolic -OH permits further derivatization via O-alkylation, esterification, or conversion to the corresponding boronic acid for Suzuki-Miyaura cross-coupling [1]. The predicted pKa (~10.0–10.3) is consistent with selective deprotonation under mild basic conditions for nucleophilic ether formation, while the fluoropropoxy chain confers higher lipophilicity (estimated clogP ~1.8–2.2) compared to shorter alkoxy analogs, affecting partitioning behavior in biphasic reaction systems [2]. Industrial procurement should specify purity ≥98% (available from multiple suppliers at the 95–98% purity grade) for reproducible coupling chemistry [2].

Quote Request

Request a Quote for 4-(3-Fluoropropoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.